molecular formula C15H12N2O2S B2546587 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 930495-83-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2546587
CAS No.: 930495-83-3
M. Wt: 284.33
InChI Key: PEUDUYKPQQZHFR-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a cyclopropane carboxamide group

Mechanism of Action

    Target of Action

    Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . Therefore, the primary targets of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could be proteins involved in cell growth and proliferation.

    Mode of Action

    The compound might interact with its targets by binding to their active sites, thereby inhibiting their function and leading to cell growth inhibition .

    Biochemical Pathways

    The compound might affect pathways related to cell growth and proliferation. The downstream effects could include cell cycle arrest and apoptosis .

    Result of Action

    The molecular and cellular effects of the compound’s action could include decreased cell proliferation and increased cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a benzofuran moiety, a thiazole ring, and a cyclopropane carboxamide group.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(9-5-6-9)17-15-16-11(8-20-15)13-7-10-3-1-2-4-12(10)19-13/h1-4,7-9H,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDUYKPQQZHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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